An In-depth Technical Guide to HSGN-94: A Novel Oxadiazole-Containing Antibiotic
An In-depth Technical Guide to HSGN-94: A Novel Oxadiazole-Containing Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
HSGN-94 is a novel oxadiazole-containing compound that has demonstrated significant promise as an antibacterial agent, particularly against drug-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of HSGN-94. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to support further research and development efforts.
Chemical Structure and Physicochemical Properties
HSGN-94 is chemically known as 4-((cis-3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide.[1] Its structure is characterized by a central N-(1,3,4-oxadiazol-2-yl)benzamide core, which is crucial for its antibacterial activity.
| Property | Value | Source |
| Chemical Formula | C23H23F3N4O4S | MedKoo Biosciences[1] |
| Molecular Weight | 508.51 g/mol | MedKoo Biosciences[1] |
| IUPAC Name | 4-((cis-3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide | MedKoo Biosciences[1] |
| CAS Number | 25494 | MedKoo Biosciences[1] |
| Appearance | To be determined | MedKoo Biosciences[1] |
| Purity | >98% | MedKoo Biosciences[1] |
| Solubility | Information not available | |
| Melting Point | Information not available | |
| Boiling Point | Information not available | |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C in a dry and dark environment. | MedKoo Biosciences[1] |
Mechanism of Action: Inhibition of Lipoteichoic Acid (LTA) Biosynthesis
HSGN-94 exerts its antibacterial effect by inhibiting the biosynthesis of lipoteichoic acid (LTA), an essential component of the cell wall in Gram-positive bacteria. The mechanism of action involves a dual-pronged attack on the LTA synthesis pathway.
Key Molecular Targets:
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Direct Binding to PgcA: HSGN-94 directly binds to phosphoglucomutase (PgcA). PgcA is a crucial enzyme that catalyzes the conversion of glucose-6-phosphate to glucose-1-phosphate, a key initial step in the LTA biosynthesis pathway. By inhibiting PgcA, HSGN-94 effectively halts the production of the necessary precursors for LTA synthesis.
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Downregulation of PgsA: The compound also leads to the downregulation of phosphatidylglycerol phosphate synthase (PgsA). PgsA is responsible for the synthesis of phosphatidylglycerol, a lipid carrier molecule essential for the elongation of the LTA polymer chain.
This multi-target inhibition of the LTA biosynthesis pathway disrupts the integrity of the bacterial cell wall, ultimately leading to cell death.
Caption: Mechanism of action of HSGN-94, illustrating the inhibition of the LTA biosynthesis pathway.
Biological Activity
HSGN-94 exhibits potent antibacterial activity against a range of Gram-positive bacteria, including clinically significant drug-resistant strains.
| Bacterial Strain | MIC (μg/mL) |
| Staphylococcus aureus (Methicillin-Sensitive) | 0.25 - 1 |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 0.25 - 1 |
| Staphylococcus aureus (Vancomycin-Resistant) | 0.25 - 1 |
| Staphylococcus epidermidis | 0.25 - 1 |
| Streptococcus pneumoniae (Drug-Resistant) | Potent activity |
| Streptococcus pyogenes | Potent activity |
| Enterococcus faecium (Vancomycin-Resistant) | Potent activity |
| Enterococcus faecalis (Vancomycin-Resistant) | Potent activity |
| Listeria monocytogenes | Potent activity |
Anti-Biofilm Activity: HSGN-94 has been shown to be a potent inhibitor of biofilm formation in both MRSA and vancomycin-resistant Enterococci (VRE).
Cytotoxicity: The compound has a favorable safety profile, showing no toxicity to human keratinocyte (HaCaT) cells at concentrations up to 64 μg/mL.
Experimental Protocols
This section details the methodologies for key experiments used to characterize HSGN-94.
Synthesis of HSGN-94
A detailed synthetic scheme for HSGN-94 and its analogs can be found in the supporting information of the primary research publication. The general approach involves a multi-step synthesis culminating in the coupling of the substituted benzamide and oxadiazole moieties.
Minimum Inhibitory Concentration (MIC) Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of HSGN-94.
Protocol:
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Bacterial Culture: Grow bacterial strains overnight in appropriate broth medium (e.g., Mueller-Hinton Broth).
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Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum, typically corresponding to a 0.5 McFarland standard.
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Compound Dilution: Perform a two-fold serial dilution of HSGN-94 in a 96-well microtiter plate.
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Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
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Incubation: Incubate the plates at 37°C for 18-24 hours.
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Result Determination: The MIC is determined as the lowest concentration of HSGN-94 that completely inhibits visible bacterial growth.
Protein Pull-Down Assay to Identify HSGN-94 Binding Partners
Caption: Experimental workflow for the protein pull-down assay to identify HSGN-94 targets.
Protocol:
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Probe Synthesis: A biotinylated analog of HSGN-94 is synthesized to serve as a probe.
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Cell Lysis: S. aureus cells are cultured and then lysed to release cellular proteins.
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Incubation: The cell lysate is incubated with the biotinylated HSGN-94 probe. A control sample is also prepared containing the probe and a large excess of non-biotinylated HSGN-94 to competitively inhibit specific binding.
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Affinity Capture: Streptavidin-coated magnetic beads are added to the lysates to capture the biotinylated probe and any interacting proteins.
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Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the specifically bound proteins are then eluted.
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Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry. Proteins that are present in the probe-only sample but absent or significantly reduced in the competitive control are identified as potential binding partners of HSGN-94.
In Vivo Efficacy in a Murine Skin Infection Model
Protocol:
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Animal Model: A skin infection is established in mice by subcutaneous injection of a clinical isolate of MRSA.
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Treatment: A topical formulation of HSGN-94 is applied to the infected area at specified time points post-infection.
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Assessment of Bacterial Load: At the end of the treatment period, the infected skin tissue is excised, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFUs), thereby quantifying the bacterial load.
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Cytokine Analysis: The levels of pro-inflammatory cytokines in the infected tissue can be measured using techniques such as ELISA to assess the inflammatory response.
Conclusion
HSGN-94 is a promising new antibacterial agent with a novel mechanism of action targeting the essential LTA biosynthesis pathway in Gram-positive bacteria. Its potent activity against drug-resistant strains and favorable preliminary safety profile make it an attractive candidate for further preclinical and clinical development. The detailed information provided in this guide is intended to facilitate and accelerate ongoing research efforts aimed at combating the growing threat of antibiotic resistance.
